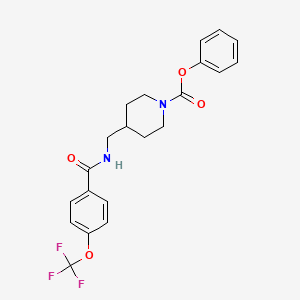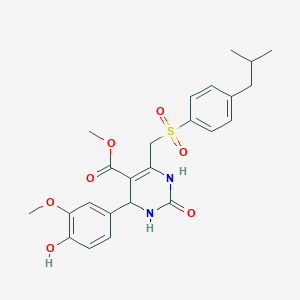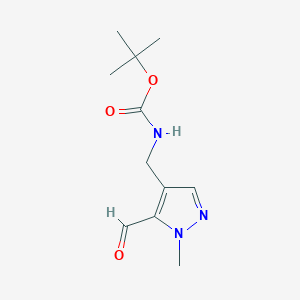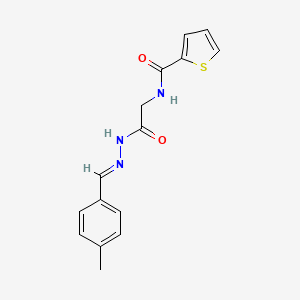![molecular formula C8H12Cl2N2 B2734770 [1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride CAS No. 75333-16-3](/img/structure/B2734770.png)
[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride” is a chemical compound with the molecular formula C6H7ClN2·HCl . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular weight of “[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride” is 179.05 . The structure includes a hydrazine group attached to a chlorophenyl group .Chemical Reactions Analysis
While the specific chemical reactions involving “[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride” are not detailed in the search results, it’s known that 4-Chlorophenylhydrazine hydrochloride reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole .Physical And Chemical Properties Analysis
“[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride” is a powder . Its melting point is 216 °C (dec.) (lit.) .Applications De Recherche Scientifique
Environmental Monitoring
- Detection of Water Pollutants : [1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride is significant in environmental chemistry, particularly for detecting water pollutants. A study by Tahernejad-Javazmi et al. (2018) utilized a new hydroquinone derivative for the electro-catalytic measurement of hydrazine, helping in the simultaneous determination of hydrazine and 4-chlorophenol in solution.
Pharmaceutical Research
Synthesis of Antimicrobial Agents : The compound is used in synthesizing new quinazolines with potential antimicrobial properties. Desai et al. (2007) investigated compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and hydrazine hydrate, exhibiting antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).
Development of Cytotoxic Agents : Flefel et al. (2015) explored the synthesis of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile derivatives using 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propen-1-one and hydrazine hydrate. These compounds showed significant inhibitory effects against tumor cell lines (Flefel, Abbas, Mageid, & Zaghary, 2015).
Chemical Synthesis
Synthesis of Schiff and Mannich Bases : In a study by Bekircan et al. (2008), ethyl imidate hydrochlorides reacted with hydrazine hydrate to form substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, leading to the formation of Schiff and N-Mannich bases. These compounds were confirmed through various spectral analyses (Bekircan & Bektaş, 2008).
Chemical Synthesis under Ultrasound Irradiation : Machado et al. (2011) demonstrated the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, showing high regioselectivity and yields (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-chlorophenyl)ethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-6(11-10)7-2-4-8(9)5-3-7;/h2-6,11H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARKXZSJYVVKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)




![Spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride](/img/structure/B2734700.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2734704.png)

![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2734708.png)
